molecular formula C22H20O2 B1278122 1-(Benzyloxy)-2-(3-methoxystyryl)benzene CAS No. 1072930-86-9

1-(Benzyloxy)-2-(3-methoxystyryl)benzene

Cat. No.: B1278122
CAS No.: 1072930-86-9
M. Wt: 316.4 g/mol
InChI Key: YMHAQZODPXEMNF-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-(3-methoxystyryl)benzene is an organic compound that belongs to the class of styrylbenzenes This compound is characterized by the presence of a benzyloxy group and a methoxystyryl group attached to a benzene ring

Scientific Research Applications

1-(Benzyloxy)-2-(3-methoxystyryl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene typically involves the reaction of 1-benzyloxy-2-bromobenzene with 3-methoxystyrene under palladium-catalyzed Heck coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium acetate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-(3-methoxystyryl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and methoxystyryl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-2-(4-methoxystyryl)benzene
  • 1-(Benzyloxy)-2-(2-methoxystyryl)benzene
  • 1-(Benzyloxy)-2-(3-ethoxystyryl)benzene

Uniqueness

1-(Benzyloxy)-2-(3-methoxystyryl)benzene is unique due to the specific positioning of the methoxystyryl group, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-methoxy-3-[2-(2-phenylmethoxyphenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-23-21-12-7-10-18(16-21)14-15-20-11-5-6-13-22(20)24-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHAQZODPXEMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743289
Record name 1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072930-86-9
Record name 1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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